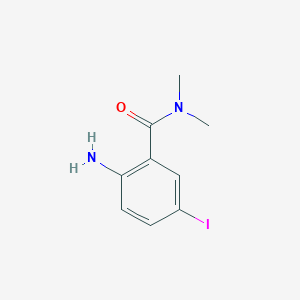
2-amino-5-iodo-N,N-dimethylbenzamide
Vue d'ensemble
Description
2-amino-5-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11IN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the 2-position, an iodine atom at the 5-position, and two methyl groups on the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-iodo-N,N-dimethylbenzamide typically involves the iodination of 2-amino-N,N-dimethylbenzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of 2-amino-5-substituted-N,N-dimethylbenzamides.
Oxidation: Formation of 2-nitro-5-iodo-N,N-dimethylbenzamide.
Reduction: Formation of 2-amino-5-iodo-N,N-dimethylbenzylamine.
Coupling: Formation of biaryl or diaryl compounds.
Applications De Recherche Scientifique
2-amino-5-iodo-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-amino-5-iodo-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the compound’s binding to specific sites, while the dimethyl groups can enhance its lipophilicity, improving cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-5-chloro-N,N-dimethylbenzamide
- 2-amino-5-bromo-N,N-dimethylbenzamide
- 2-amino-5-fluoro-N,N-dimethylbenzamide
Comparison
Compared to its halogenated analogs, 2-amino-5-iodo-N,N-dimethylbenzamide is unique due to the larger atomic size and higher reactivity of the iodine atom. This can influence its chemical behavior, making it more suitable for certain types of reactions, such as coupling reactions. Additionally, the iodine atom can enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological activities.
Propriétés
IUPAC Name |
2-amino-5-iodo-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJKDNUPSLZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
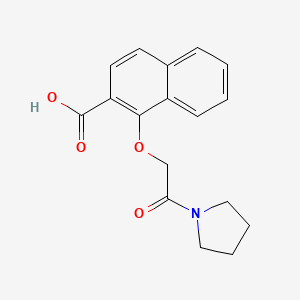

![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
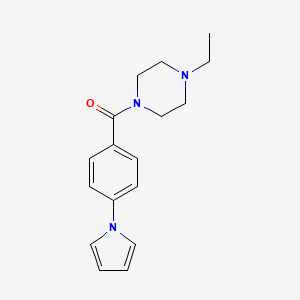
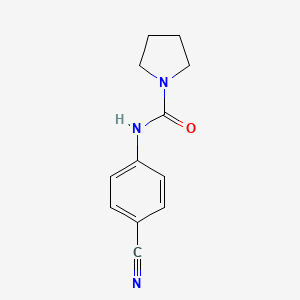
![imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7502840.png)
![3-[[1-(3-Acetylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7502848.png)
![N,N,7-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502850.png)
![3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7502856.png)
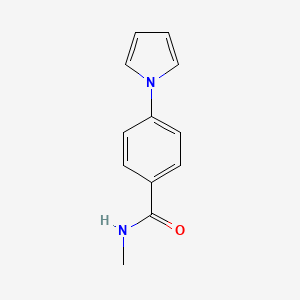
![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)

